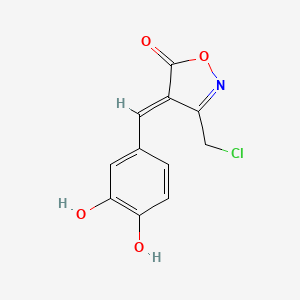
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
Übersicht
Beschreibung
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C11H8ClNO4 and its molecular weight is 253.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one is a derivative of isoxazole, a class of heterocyclic compounds known for their diverse biological activities. Isoxazole derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. For this compound, a common synthetic route includes:
- Reagents : Hydroxylamine hydrochloride, ethyl acetoacetate, and various aromatic aldehydes.
- Conditions : The reaction is often conducted under mild conditions to promote high yields while minimizing side reactions.
Antimicrobial Activity
Isoxazole derivatives have shown significant antimicrobial properties. A study indicated that isoxazol-5(4H)-one derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition ranged from 15 to 30 mm with minimum inhibitory concentrations (MICs) between 250 and 900 µg/mL .
Anticancer Activity
Recent research has highlighted the anticancer potential of isoxazole derivatives. Compounds similar to this compound were evaluated against various cancer cell lines. For instance:
- Lung Cancer : Certain derivatives showed excellent activity against A549 lung cancer cells, comparable to doxorubicin .
- Mechanisms : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
Isoxazole derivatives have been identified as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. For example:
- Compounds exhibiting IC50 values in the low micromolar range demonstrate effective inhibition against AChE .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Isoxazole Derivative | AChE Inhibition | 29.46 µM |
| Study B | Isoxazole Derivative | Anticancer (A549) | Comparable to Doxorubicin |
| Study C | Isoxazole Derivative | Antimicrobial (Gram-positive) | MIC 250-900 µg/mL |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between isoxazole derivatives and their biological targets. These studies reveal that:
- Hydrogen Bonds : Critical interactions often involve hydrogen bonding between the nitrogen or oxygen atoms in the isoxazole ring and amino acid residues in target proteins.
- Selectivity : Some derivatives exhibit selectivity towards specific enzymes, enhancing their therapeutic potential while reducing side effects.
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYWFCBMPZRTE-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















